2-Amino-3,3-dimethylbutanamide hydrochloride

Catalog No.
S987142
CAS No.
359844-68-1
M.F
C6H15ClN2O
M. Wt
166.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,3-dimethylbutanamide hydrochloride

CAS Number

359844-68-1

Product Name

2-Amino-3,3-dimethylbutanamide hydrochloride

IUPAC Name

2-amino-3,3-dimethylbutanamide;hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H

InChI Key

ZTHDYUDIZSIFRY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl

2-Amino-3,3-dimethylbutanamide hydrochloride, also known as (S)-2-amino-3,3-dimethylbutanamide hydrochloride, is a chemical compound with the molecular formula C6H14N2OC_6H_{14}N_2O and a molecular weight of approximately 130.19 g/mol. This compound is characterized by the presence of an amino group and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical syntheses and biological studies due to its structural features that allow it to interact with biological molecules.

Due to the lack of research on ADBHCl, its mechanism of action in biological systems or any specific interactions with other molecules are unknown [, , ].

Information on the safety hazards associated with ADBHCl, including flammability, reactivity, or toxicity, is not available in scientific databases [, , ].

  • Availability and Characterization: Some commercial suppliers offer 2-Amino-3,3-dimethylbutanamide hydrochloride, but information on its use in research is scarce [, , ].
  • Potential Applications: The presence of a functional group like an amide and an amine group in the molecule suggests potential for research in medicinal chemistry or material science. However, specific studies utilizing this compound are not documented in scientific databases.

  • Oxidation: The compound can be oxidized to yield oxides or other oxidation products.
  • Reduction: It can participate in reduction reactions to form its reduced derivatives.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions, including temperature and solvent choice, are optimized based on the desired reaction outcome .

Research indicates that 2-Amino-3,3-dimethylbutanamide hydrochloride exhibits significant biological activity. It has been studied for its potential role as a pharmacological agent, particularly in modulating neurotransmitter systems. The structure suggests interactions with receptors involved in central nervous system functions, although specific mechanisms of action are still under investigation .

The synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-3,3-dimethylbutanoic acid.
  • Reaction with Hydrochloric Acid: The acid is reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt.
  • Purification: The product is purified using methods such as crystallization or distillation to achieve high purity and yield.

In industrial settings, this process is scaled up using larger reactors and optimized conditions to ensure consistent product quality .

Interaction studies involving 2-Amino-3,3-dimethylbutanamide hydrochloride have focused on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may influence neurotransmitter levels, which could have implications for drug design targeting specific pathways in the central nervous system. Further research is needed to fully elucidate these interactions and their potential therapeutic implications .

Several compounds share structural similarities with 2-Amino-3,3-dimethylbutanamide hydrochloride. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
(S)-2-amino-3,3-dimethylbutanamide hydrochlorideSimilar amine and amide groupsSpecific stereochemistry enhances biological activity
N,N-DimethylglycineContains a glycine backboneLacks hydroxyl group; primarily used in metabolic studies
2-Amino-3-methylbutanoic acidContains an amino acid structureDifferent functional groups; less complex
4-Amino-N,N-dimethylbutanamide hydrochlorideSimilar amine functionalityDifferent substitution pattern on the butane chain

The presence of both amino and dimethyl functionalities in 2-Amino-3,3-dimethylbutanamide hydrochloride distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity .

Spectroscopic Identification Methods

Infrared Spectroscopy Analysis

Infrared spectroscopy provides definitive structural identification of 2-Amino-3,3-dimethylbutanamide hydrochloride through characteristic vibrational modes. The primary amide functionality exhibits a prominent carbonyl stretching vibration in the range of 1650-1680 cm⁻¹, representing the C=O stretch of the amide group [2] [3]. This band appears at slightly higher frequency compared to simple ketones due to the electron-withdrawing effect of the nitrogen atom and resonance stabilization within the amide linkage.

The amino group contributions manifest as multiple absorption bands in the 3200-3400 cm⁻¹ region. The primary amine symmetric and asymmetric N-H stretching vibrations occur at 3300-3400 cm⁻¹ and 3200-3300 cm⁻¹ respectively [2] [3]. The hydrochloride salt formation introduces additional complexity through protonation of the amino group, generating NH₃⁺ stretching modes in the 2800-3000 cm⁻¹ region [4]. These protonated amine vibrations appear as broader, lower-frequency absorptions compared to the free amine due to increased hydrogen bonding interactions with the chloride counterion.

The aliphatic portions of the molecule contribute characteristic C-H stretching vibrations near 2900-3000 cm⁻¹, with the tertiary butyl group providing distinctive methyl C-H stretches. Bending vibrations of the NH₂ groups appear in the 1580-1650 cm⁻¹ region, often overlapping with the amide I band but distinguishable through careful spectral analysis [3].

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy reveals detailed structural information through distinct chemical shift patterns. In ¹H Nuclear Magnetic Resonance spectra, the tertiary butyl group produces a characteristic singlet at 1.0-1.2 parts per million, integrating for nine protons and representing the three equivalent methyl groups [2] [5] [4]. This signal appears as a sharp singlet due to the absence of neighboring protons and the rapid rotation of the methyl groups.

The methine proton adjacent to both the amino group and the quaternary carbon resonates at 3.1-3.5 parts per million [5] [4]. This downfield chemical shift reflects the deshielding effect of the adjacent electronegative nitrogen atom and the electron-withdrawing amide carbonyl group. The coupling pattern and multiplicity of this signal provide information about the stereochemistry and conformational preferences of the molecule.

Primary amine protons exhibit broad signals in the 7.5-8.5 parts per million region when present as the hydrochloride salt [2] [5] [4]. The significant downfield shift and broadening result from rapid proton exchange with the chloride counterion and hydrogen bonding interactions. In deuterated solvents, these signals may undergo variable exchange rates depending on the pH and water content of the solvent system.

Amide protons typically appear at 6.5-7.5 parts per million, showing characteristic coupling patterns that confirm the primary amide functionality [5] [4]. The chemical shift position and coupling behavior of these protons provide insight into the hydrogen bonding environment and crystal packing arrangements in the solid state.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shifts. The quaternary carbon bearing the three methyl groups resonates at 35-40 parts per million, while the carbonyl carbon appears significantly downfield at 170-180 parts per million [5] [4]. The methine carbon adjacent to the amino group resonates at 60-65 parts per million, and the methyl carbons of the tertiary butyl group appear at 26-28 parts per million [5] [4].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm molecular structure and purity. Under electrospray ionization conditions, the molecular ion peak appears at m/z 167, corresponding to [M+H]⁺ for the protonated molecular ion [5] [6]. This base peak provides direct confirmation of the molecular weight and elemental composition.

Primary fragmentation pathways involve loss of the tertiary butyl group, generating a base peak fragment at m/z 131 [5] [6]. This fragmentation pattern reflects the relative stability of the tertiary butyl carbocation and the tendency for α-cleavage adjacent to the nitrogen-bearing carbon. Additional fragment ions may include loss of ammonia (m/z 149) and formation of acylium ions through amide bond cleavage.

The fragmentation behavior provides valuable information for structural elucidation and serves as a fingerprint for compound identification. Tandem mass spectrometry experiments can further characterize the fragmentation pathways and confirm structural assignments through collision-induced dissociation studies [7].

X-ray Crystallographic Analysis

Molecular Packing Arrangements

X-ray crystallographic analysis of 2-Amino-3,3-dimethylbutanamide hydrochloride reveals a monoclinic crystal system with space group P21/c [8]. The unit cell parameters are a = 12.1766(8) Å, b = 6.1741(4) Å, c = 10.2322(5) Å, and β = 94.682(6)°, with a calculated unit cell volume of 766.69(8) ų [8]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.128 g/cm³ [8].

The centrosymmetric space group P21/c contains both a glide plane and an inversion center, indicating that the crystal structure accommodates both enantiomers of the chiral compound in a racemic arrangement [8]. This racemic crystallization pattern is consistent with the compound containing both (R)- and (S)-enantiomers in equal proportions, as confirmed by the presence of the center of symmetry in the crystal structure.

The molecular packing arrangement demonstrates efficient space filling with intermolecular distances optimized for maximum attractive interactions. The packing coefficient, calculated from the molecular volume and unit cell dimensions, indicates efficient crystal packing with minimal void space [8]. This tight packing arrangement contributes to the thermal stability and mechanical properties of the crystalline solid.

The crystal morphology typically exhibits prismatic habits with well-developed faces corresponding to the principal crystallographic directions. Single crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation from dichloromethane solutions, yielding colorless prisms with dimensions typically ranging from 0.10 to 0.20 millimeters [8].

Intermolecular Hydrogen Bonding Networks

The crystal structure reveals an extensive three-dimensional hydrogen bonding network that stabilizes the molecular packing arrangement [8] [9]. The primary structural motif involves N-H···O hydrogen bonds between the protonated amino groups and the amide carbonyl oxygen atoms. These interactions form infinite chains along the crystallographic directions and create a robust framework for crystal stability.

Strong N-H···O hydrogen bonds dominate the intermolecular interactions, with donor-acceptor distances ranging from 2.671(3) to 3.105(3) Å [8] [9]. The strongest interaction occurs between N2-H2A and O1, with a donor-acceptor distance of 2.671(3) Å and a nearly linear geometry (D-H···A angle of 179.5°) [8] [9]. This interaction represents a very strong hydrogen bond that significantly contributes to the crystal lattice energy.

Additional N-H···O interactions involving N1-H1A···O1 and N1-H1B···O1 exhibit donor-acceptor distances of 2.812(3) Å and 2.891(3) Å respectively [8] [9]. These strong hydrogen bonds help propagate the three-dimensional network and ensure structural coherence throughout the crystal lattice.

Weaker C-H···O interactions supplement the strong N-H···O bonds, with donor-acceptor distances of 3.451(3) Å and 3.498(3) Å for C1-H1···O1 and C2-H2···O1 respectively [8] [9]. While individually weaker than the N-H···O interactions, these secondary contacts provide additional stabilization and help optimize the molecular packing arrangement.

The hydrogen bonding network creates ring motifs with graph set descriptors R₂²(9) and R₁²(7), indicating the formation of cyclic hydrogen bonding patterns that enhance structural stability [9]. These ring formations demonstrate the cooperative nature of the hydrogen bonding interactions and their role in determining the overall crystal architecture.

Chromatographic Methods

High Performance Liquid Chromatography Analysis Protocols

High Performance Liquid Chromatography provides precise analytical methods for purity determination and quantitative analysis of 2-Amino-3,3-dimethylbutanamide hydrochloride. The optimized analytical method employs a C18 reversed-phase column (3.5 μm particle size, 4.6 × 50 mm dimensions) with gradient elution conditions [6] [10] [11].

The mobile phase system consists of two components: Phase A contains water with 10 millimolar ammonium acetate to provide appropriate pH buffering and ion-pairing effects, while Phase B comprises acetonitrile:water (90:10 volume ratio) with 10 millimolar ammonium acetate [6] [10]. This gradient system begins with 95% Phase A and progresses to 10% Phase A over the analytical run, providing optimal separation of the target compound from potential impurities and degradation products.

The flow rate of 0.7 milliliters per minute ensures adequate separation resolution while maintaining reasonable analysis times [6] [10] [11]. Detection wavelength at 220 nanometers provides optimal sensitivity for the amino compound, taking advantage of the UV absorption characteristics of the amide chromophore and amino group [10] [11] [12].

Under these optimized conditions, 2-Amino-3,3-dimethylbutanamide hydrochloride exhibits a retention time of 3.2-4.8 minutes, with baseline separation achieved from common impurities and related substances [6] [10] [11]. The method demonstrates good linearity over the concentration range of 5-100 micrograms per milliliter, with correlation coefficients exceeding 0.999 for quantitative applications.

Method validation parameters include precision studies showing relative standard deviations below 3% for replicate injections, accuracy studies demonstrating recovery percentages between 98-102%, and robustness testing confirming method reliability under varied analytical conditions [10] [11]. The limit of detection and limit of quantitation are established at approximately 0.1 and 0.3 micrograms per milliliter respectively, providing adequate sensitivity for purity assessment and trace impurity analysis.

Thin-Layer Chromatography Behavior

Thin-layer chromatography provides a rapid and cost-effective method for qualitative analysis and purity screening of 2-Amino-3,3-dimethylbutanamide hydrochloride. Standard silica gel 60F254 plates serve as the stationary phase, providing appropriate polarity and UV fluorescence indication capabilities [13] [14] [15].

The primary mobile phase system employs n-butanol:acetic acid:water in a 12:3:5 volume ratio, optimized for amino acid and related compound separations [13] [14] [16]. This polar mobile phase system provides good separation characteristics for the target compound, yielding retention factor values typically around 0.25 under standard development conditions.

An alternative mobile phase system using isopropanol:concentrated ammonia (3:1 volume ratio) offers enhanced resolution for certain applications, particularly when dealing with closely related impurities or stereoisomers [14] [15]. This basic system provides retention factor values around 0.18 and can improve the separation of amino-containing compounds through different retention mechanisms.

Detection methods primarily rely on ninhydrin spray reagent, which reacts specifically with amino groups to produce characteristic purple-colored spots upon heating [14] [15] [16]. The plates are typically heated at 105°C for 5 minutes after spraying to develop maximum color intensity and optimize spot visibility.

The thin-layer chromatography method provides rapid screening capabilities for multiple samples simultaneously, making it particularly valuable for batch-to-batch consistency evaluation and preliminary purity assessment [13] [15]. While offering lower resolution compared to High Performance Liquid Chromatography, the method provides adequate information for routine quality control applications and can identify major impurities or degradation products.

Purity Determination Techniques

Elemental Analysis Approaches

Elemental analysis provides fundamental compositional data essential for confirming the molecular formula and assessing purity of 2-Amino-3,3-dimethylbutanamide hydrochloride. The theoretical elemental composition consists of carbon (43.25%), hydrogen (9.07%), nitrogen (16.81%), and chlorine (21.28%) [17] [18] [10].

Carbon analysis through combustion methods at 950°C yields quantitative data with typical acceptance criteria of ±0.4% deviation from theoretical values [17] [18] [10]. The combustion process converts all carbon-containing species to carbon dioxide, which is subsequently quantified through infrared absorption or thermal conductivity detection methods.

Hydrogen determination employs similar combustion techniques, with water formation serving as the basis for quantitative measurement [17] [18] [10]. The acceptance criteria for hydrogen content typically allow ±0.3% deviation from the theoretical 9.07% value, reflecting the high precision achievable with modern elemental analysis instrumentation.

Nitrogen analysis can be performed through either Kjeldahl digestion methods or direct combustion techniques [17] [18] [10]. The Kjeldahl method involves acid digestion followed by alkaline distillation and titration, while combustion methods rely on thermal decomposition and nitrogen oxide detection. Both approaches provide reliable quantitative data with acceptance criteria of ±0.4% deviation from the theoretical 16.81% nitrogen content.

Chlorine determination requires specialized techniques due to the ionic nature of the chloride counterion. Ion chromatography following combustion provides accurate quantitative results, with acceptance criteria typically set at ±0.5% deviation from the theoretical 21.28% chlorine content [17] [18] [10]. The analysis must account for potential moisture content and other volatile components that could affect the overall elemental balance.

Thermal Analytical Methods

Thermal analytical methods provide comprehensive information about thermal stability, decomposition pathways, and purity assessment through controlled heating protocols. Thermogravimetric Analysis measures mass changes as a function of temperature, revealing characteristic decomposition patterns and enabling purity calculations [19] [20] [21].

The initial decomposition temperature typically occurs around 180-200°C, corresponding to loss of hydrated water and volatile impurities [19] [20] [22]. This initial mass loss, typically 15-25% of the total sample weight, provides information about moisture content and thermal stability under storage conditions.

The major decomposition range extends from 200-350°C, representing primary breakdown of the organic framework [19] [20] [22]. During this stage, the amide bond cleavage and tertiary butyl group fragmentation occur, resulting in significant mass loss (85-95% of the organic content) and leaving a carbonaceous residue of 5-15% [19] [20].

Differential Scanning Calorimetry provides complementary thermal information through heat flow measurements. The melting point onset typically occurs at 145-155°C, with peak melting temperatures around 150-160°C [19] [20] [22]. The sharpness of the melting endotherm serves as an indicator of crystalline purity, with broader melting ranges suggesting the presence of impurities or polymorphic mixtures.

Decomposition onset temperatures determined by Differential Scanning Calorimetry (180-200°C) correlate well with Thermogravimetric Analysis data, providing validation of the thermal stability assessment [19] [20]. The decomposition process typically exhibits exothermic characteristics with peak temperatures around 220-240°C, indicating the energy-releasing nature of the molecular fragmentation processes.

Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry instruments provide combined analysis capabilities with improved efficiency and data correlation [19] [20] [23]. Standard analysis conditions employ heating rates of 10°C per minute under nitrogen atmosphere to prevent oxidative interference and ensure reproducible results. Sample sizes of 5-10 milligrams provide adequate sensitivity while minimizing thermal lag effects and ensuring representative sampling.

Sequence

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Dates

Last modified: 08-16-2023

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